Prenylamine lactate
Overview
Description
Prenylamine, also known as N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine, is a calcium channel blocker belonging to the amphetamine chemical class. It was primarily used as a vasodilator in the treatment of angina pectoris. Introduced in the 1960s by the German manufacturer Albert-Roussel pharma gmbh, it was later withdrawn from the market in 1988 due to its association with cardiac arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prenylamine can be synthesized through a multi-step process involving the reaction of 1-phenylpropadiene with 3,3-diphenylpropylamine. The reaction is typically carried out in the presence of tris(dimethylamido)(trityl(6-(tritylamino)pyridin-2-yl)amido)-titanium in toluene at 80°C for 24 hours under an inert atmosphere. This is followed by a regioselective reaction with sodium cyanoborohydride and zinc(II) chloride in methanol at 25°C for 20 hours .
Industrial Production Methods: Industrial production methods for prenylamine are not well-documented in the public domain
Chemical Reactions Analysis
Types of Reactions: Prenylamine undergoes various chemical reactions, including:
Oxidation: Prenylamine can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: Prenylamine can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Prenylamine has been investigated for various scientific research applications, including:
Chemistry: Used as a model compound to study calcium channel blocking activity.
Biology: Studied for its effects on cardiac and skeletal muscle tissues.
Mechanism of Action
Prenylamine exerts its effects primarily by blocking calcium channels. It has two primary molecular targets in humans: calmodulin and myosin light-chain kinase 2, found in skeletal and cardiac muscle. Pharmacologically, it decreases sympathetic stimulation on cardiac muscle by partially depleting catecholamines via competitive inhibition of reuptake by storage granules. This leads to further depletion due to spontaneous leakage as a result of disturbance of equilibrium .
Comparison with Similar Compounds
Lidoflazine: Another calcium channel blocker with similar vasodilatory effects.
Bepridil: Used for similar therapeutic purposes but with different pharmacokinetic properties.
Fendiline: Another non-selective calcium channel blocker with distinct chemical properties.
Uniqueness: Prenylamine’s unique affinity for cardiac tissue and its specific mechanism of action involving calmodulin and myosin light-chain kinase 2 distinguish it from other similar compounds. Its ability to partially deplete catecholamines and its beta blocker-like activity further highlight its distinct pharmacological profile .
Properties
IUPAC Name |
3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;3-hydroxybutan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N.C4H8O2/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;1-3(5)4(2)6/h2-16,20,24-25H,17-19H2,1H3;3,5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNZEGGVIIKOAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.CC(C(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69-43-2 | |
Record name | Prenylamine lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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